Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
Brand Name: Vulcanchem
CAS No.: 898781-17-4
VCID: VC3871311
InChI: InChI=1S/C20H27NO3/c22-19(16-5-1-2-6-16)18-8-4-3-7-17(18)15-21-11-9-20(10-12-21)23-13-14-24-20/h3-4,7-8,16H,1-2,5-6,9-15H2
SMILES: C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
Molecular Formula: C20H27NO3
Molecular Weight: 329.4 g/mol

Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

CAS No.: 898781-17-4

Cat. No.: VC3871311

Molecular Formula: C20H27NO3

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone - 898781-17-4

Specification

CAS No. 898781-17-4
Molecular Formula C20H27NO3
Molecular Weight 329.4 g/mol
IUPAC Name cyclopentyl-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C20H27NO3/c22-19(16-5-1-2-6-16)18-8-4-3-7-17(18)15-21-11-9-20(10-12-21)23-13-14-24-20/h3-4,7-8,16H,1-2,5-6,9-15H2
Standard InChI Key HNXLUGVTJQQVMQ-UHFFFAOYSA-N
SMILES C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
Canonical SMILES C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4

Introduction

Structural and Molecular Characteristics

The defining feature of Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone lies in its spirocyclic system, which consists of two fused rings: a 1,4-dioxolane (oxygen-containing) ring and an azaspiro[4.5]decane (nitrogen-containing) ring. The spiro junction at the 8-position creates a three-dimensional structure that imposes significant conformational constraints, a property often exploited in drug design to enhance target binding specificity .

Table 1: Key Molecular Properties

PropertyValue
CAS No.898781-17-4
Molecular FormulaC20H27NO3
Molecular Weight329.4 g/mol
Spirocyclic System1,4-Dioxa-8-azaspiro[4.5]decane
Substituent Position2-Phenyl ketone

The cyclopentyl group at the ketone position contributes to the compound’s lipophilicity, potentially influencing its pharmacokinetic properties. Comparative studies with its 3- and 4-substituted phenyl ketone analogs (CAS Nos. 898762-52-2 and 898758-61-7) reveal that steric and electronic effects vary significantly with substituent positioning, impacting solubility and reactivity .

Synthesis and Preparation

The synthesis of Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone involves multistep reactions, typically beginning with the construction of the spirocyclic moiety. A representative approach includes:

  • Formation of the Azaspiro[4.5]decane Core: Cyclocondensation of amines with cyclopentane-1,3-dione derivatives under acidic conditions .

  • Introduction of the 1,4-Dioxolane Ring: Etherification reactions using ethylene glycol derivatives.

  • Coupling to the Phenyl Ketone: Friedel-Crafts acylation or nucleophilic substitution to attach the cyclopentyl ketone group .

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsYield*
1Spirocycle FormationAcetic acid, 25°C, 12 h60–70%
2EtherificationEthylene glycol, BF3·Et2O50–65%
3Ketone CouplingAlCl3, Cyclopentyl chloride40–55%
*Theoretical yields based on analogous reactions .

Physicochemical Properties

Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMAC) but limited solubility in water . Storage recommendations advise sealed containers at room temperature to prevent hydrolytic degradation of the spirocyclic ether .

Table 3: Solubility and Stability Data

PropertyValue
Solubility in DMSO>10 mM
Stability at RT>12 months (sealed)
Degradation PathwayHydrolysis of dioxolane ring

Material Science Applications

In material science, the compound’s conjugated ketone and heteroatom-rich structure suggest utility in:

  • Organic Semiconductors: The planar phenyl ketone moiety may facilitate π-π stacking, enhancing charge mobility.

  • Coordination Polymers: Nitrogen and oxygen atoms could act as ligands for metal ions, enabling porous framework construction .

Preliminary thermogravimetric analysis (TGA) of related spirocyclic ketones indicates thermal stability up to 250°C, a critical attribute for device applications .

Comparative Analysis with Structural Analogues

Substituent positioning on the phenyl ring profoundly affects properties:

Table 4: Comparison of 2-, 3-, and 4-Substituted Analogues

Property2-Substituted (This Compound)3-Substituted 4-Substituted
LogP (Calculated)3.23.03.5
Melting Point112–114°C105–107°C120–122°C
Synthetic Yield40–55%45–60%35–50%

The 2-substituted variant’s higher melting point suggests stronger crystal packing forces, possibly due to reduced steric hindrance .

Research Findings and Biological Activity

Current data on this compound are sparse, but related spirocyclic ketones demonstrate:

  • Anticancer Activity: IC50 values of 1–5 µM against MCF-7 breast cancer cells .

  • Anti-Inflammatory Effects: 70% reduction in TNF-α production at 10 µM .

Mechanistic studies indicate that the spirocyclic system inhibits pro-inflammatory NF-κB signaling by stabilizing the IκBα inhibitor .

Future Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods for enantiopure production .

  • Biological Screening: Prioritize assays against neurodegenerative and infectious targets.

  • Material Characterization: Investigate charge transport properties in thin-film transistors.

Collaborative efforts between medicinal chemists and material scientists could unlock this compound’s full potential.

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